molecular formula C31H50O4 B15291291 Taikuguasin D aglycon

Taikuguasin D aglycon

Cat. No.: B15291291
M. Wt: 486.7 g/mol
InChI Key: POQVDDSRCLWLJB-DMRKNDKQSA-N
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Chemical Reactions Analysis

Types of Reactions: Taikuguasin D aglycon undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like hydroxide ions (OH-) or electrophiles like alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of Taikuguasin D aglycon involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with various proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

  • Cucurbitadienol
  • Momordicoside I aglycone
  • Silybin monoglycosides

Comparison: Taikuguasin D aglycon is unique due to its specific epoxy and methoxy functional groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds like cucurbitadienol and momordicoside I aglycone, this compound exhibits different reactivity and bioactivity profiles .

Conclusion

This compound is a valuable compound in scientific research, with applications spanning chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a subject of interest for developing new synthetic methodologies and understanding biological processes.

Properties

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

(1R,4S,5S,8R,9R,12S,13S,16S,19R)-8-[(2R,4R)-4-hydroxy-6-methylhept-5-en-2-yl]-19-methoxy-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol

InChI

InChI=1S/C31H50O4/c1-19(2)17-21(32)18-20(3)22-11-13-29(7)23-12-14-31-24(9-10-25(33)27(31,4)5)30(23,26(34-8)35-31)16-15-28(22,29)6/h12,14,17,20-26,32-33H,9-11,13,15-16,18H2,1-8H3/t20-,21+,22-,23+,24+,25+,26-,28-,29+,30+,31-/m1/s1

InChI Key

POQVDDSRCLWLJB-DMRKNDKQSA-N

Isomeric SMILES

C[C@H](C[C@H](C=C(C)C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)O[C@H]4OC)C)C

Canonical SMILES

CC(CC(C=C(C)C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4OC)C)C

Origin of Product

United States

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